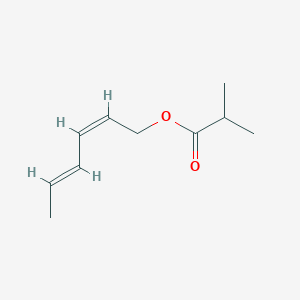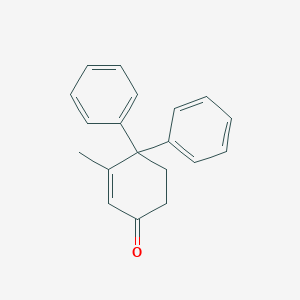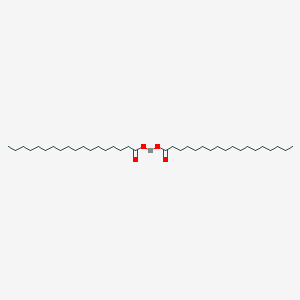
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of hexachlorometallates can be inferred from the structures presented in the papers. For example, the synthesis of potassium hexachlorothalliate dihydrate involves the combination of thallium, chlorine, and potassium in an aqueous solution, followed by crystallization . Similarly, the synthesis of other hexachlorometallates likely follows a pathway involving the reaction of the respective metal with chlorine in the presence of a potassium source.
Molecular Structure Analysis
The molecular structure of hexachlorometallates is characterized by the metal center surrounded by six chloride ligands. In the case of potassium hexachlorothalliate dihydrate, the TlCl6^3- ions form well-defined groups with the thallium atom forming six stable covalent bonds with chlorine . The structure of potassium yttrium hexaniobium octadecachloride features a complex anionic cluster with niobium and chlorine, coordinated by potassium and yttrium cations .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of hexachlorometallates include their crystalline structure, as seen in potassium hexachlorothalliate dihydrate, which has a body-centered tetragonal unit . The compound's stability is influenced by the nature of the metal-chlorine bonds and the overall lattice structure. The electronic properties, such as conductivity and band structure, can be altered by intercalating other elements, as shown in the study of potassium intercalation in hexagonal 2H-MoS2 .
Scientific Research Applications
Agriculture and Plant Nutrition
Potassium, as a vital nutrient in agriculture, plays a crucial role in plant physiology and crop nutrition. Research underscores the importance of potassium in enhancing crop yield and quality, mitigating plant stress, and improving disease resistance. Studies suggest that optimal potassium nutrition can lead to better water use efficiency, increased resistance to pests and diseases, and improved crop quality and yield (Römheld & Kirkby, 2010; Zhang et al., 2010).
Environmental Remediation
Nanomaterials, including potassium-based compounds, have shown potential in environmental remediation, particularly in the removal of pollutants and biological contaminants from water and soil. The high surface area and reactivity of these materials make them efficient in adsorbing and breaking down contaminants, offering a sustainable alternative to traditional remediation techniques (Khin et al., 2012).
Advanced Material Science
In the realm of advanced materials, potassium compounds are utilized in the development of high-performance batteries, such as potassium-ion batteries (PIBs), which are considered promising for large-scale energy storage solutions due to their cost-effectiveness and high efficiency. Research is focused on overcoming challenges related to electrode material and electrolyte development, aiming at enhancing the performance and reliability of PIBs for practical applications (Zhang, Liu, & Guo, 2019).
Safety and Hazards
The compound is toxic and corrosive . It causes severe skin burns and eye damage . Inhalation may cause corrosive injuries to the upper respiratory tract and lungs . It is advised to avoid dust formation, ingestion, and inhalation. Use personal protective equipment, ensure adequate ventilation, and store under an inert atmosphere .
Mechanism of Action
Target of Action
It’s known that osmium compounds generally interact with biological molecules, particularly proteins and dna, due to their strong affinity for electron-rich atoms such as nitrogen, oxygen, and sulfur .
Mode of Action
Osmium compounds, in general, are known to form covalent bonds with biological molecules, altering their structure and function .
Biochemical Pathways
Osmium compounds are known to interfere with various cellular processes, potentially affecting multiple pathways .
Pharmacokinetics
The bioavailability of osmium compounds is generally influenced by their chemical form and the route of administration .
Result of Action
Osmium compounds are known to cause cellular damage due to their interaction with biological molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- can be achieved through a simple reaction between potassium hexachloroosmate and potassium chloride.", "Starting Materials": ["Potassium hexachloroosmate", "Potassium chloride"], "Reaction": [ "1. Dissolve potassium hexachloroosmate in water to form a solution.", "2. Add potassium chloride to the solution and stir the mixture.", "3. Allow the mixture to react for a few hours.", "4. Filter the resulting precipitate and wash it with water.", "5. Dry the product under vacuum to obtain Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-." ] } | |
CAS RN |
16871-60-6 |
Product Name |
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- |
Molecular Formula |
Cl6K2Os |
Molecular Weight |
481.1 g/mol |
IUPAC Name |
dipotassium;osmium(4+);hexachloride |
InChI |
InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI Key |
VGKQJCSDERXWRV-UHFFFAOYSA-H |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
Other CAS RN |
16871-60-6 1307-78-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)




![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)







